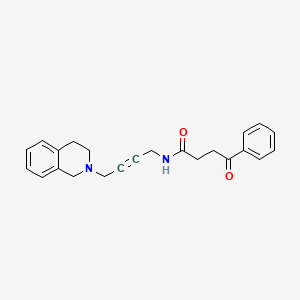
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Cerebral Protective Agents : Tatsuoka et al. (1992) synthesized a series of compounds, including derivatives similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide, for evaluating their pharmacological activities. Some compounds showed significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice, indicating potential as cerebral protective agents (Tatsuoka et al., 1992).
Antimalarial Agents : O'Neill et al. (2009) discussed the development of a 4-aminoquinoline drug candidate, GSK369796, which was rationally designed based on chemical and pharmacological considerations. This compound, structurally related to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide, showed excellent activity against Plasmodium falciparum and rodent malaria parasites, highlighting its potential as an antimalarial agent (O'Neill et al., 2009).
Anticancer Activity : Liu et al. (2009) synthesized novel oxazole derivatives, including compounds structurally related to the one . These compounds demonstrated strong inhibitory activities against certain cancer cell lines, suggesting potential use in cancer treatment (Liu et al., 2009).
Tumor Proliferation Imaging : Dehdashti et al. (2013) evaluated the use of a compound similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide in PET imaging of tumor proliferation. This study demonstrated a significant correlation between the compound's uptake and the Ki-67 proliferation index in tumors (Dehdashti et al., 2013).
Antitumor and Antimicrobial Properties : Zablotskaya et al. (2013) synthesized new derivatives, including those structurally similar to the compound , and found them to have notable sedative, anti-inflammatory, cytotoxic, and antimicrobial properties. This study provides insights into potential therapeutic applications for a range of health conditions (Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(20-9-2-1-3-10-20)12-13-23(27)24-15-6-7-16-25-17-14-19-8-4-5-11-21(19)18-25/h1-5,8-11H,12-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXMPFLBLOTMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

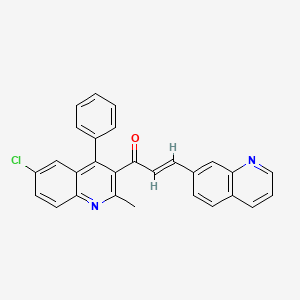
![2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2719841.png)
![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)
![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719845.png)
![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)
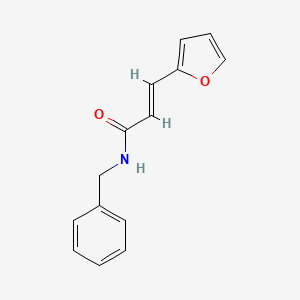

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)
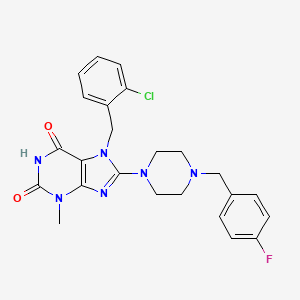
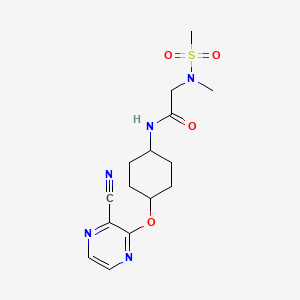
![4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2719852.png)
![Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2719854.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2719859.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2719860.png)